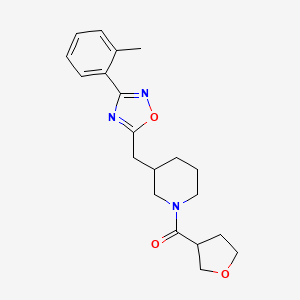
(Tetrahydrofuran-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tetrahydrofuran-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (Tetrahydrofuran-3-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic derivative that integrates a tetrahydrofuran moiety with a piperidine and an oxadiazole ring. This structural configuration suggests potential biological activities, particularly in pharmacology, due to the presence of the oxadiazole ring, known for its diverse biological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds featuring the oxadiazole structure. For instance, derivatives of 1,2,4-oxadiazoles have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Bacteria | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|---|
| Oxadiazole Derivative A | E. coli | 15 | 500 |
| Oxadiazole Derivative B | S. aureus | 20 | 500 |
Antifungal Activity
The oxadiazole derivatives also exhibit antifungal properties. A study indicated that certain oxadiazole compounds demonstrated effective inhibition against fungi such as Candida albicans and Aspergillus niger .
| Compound | Target Fungus | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole Derivative C | C. albicans | 1.95 µg/mL |
| Oxadiazole Derivative D | A. niger | 3.91 µg/mL |
Anticancer Activity
The compound's structure suggests potential anticancer activity. Research has shown that oxadiazole derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
Emerging data indicate that certain oxadiazole derivatives may possess neuroprotective effects, potentially beneficial in treating neurodegenerative disorders like Alzheimer's disease. These compounds can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.
Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
In a recent study published in Pharmaceutical Chemistry, researchers synthesized several oxadiazole derivatives and evaluated their antibacterial activity using the agar diffusion method. Among these, one derivative exhibited a significant zone of inhibition against Pseudomonas aeruginosa , suggesting its potential as a therapeutic agent against resistant bacterial strains .
Study 2: Antifungal Activity Assessment
Another study focused on the antifungal properties of oxadiazole derivatives against various fungal pathogens. The results indicated that certain compounds had MIC values significantly lower than conventional antifungal agents, highlighting their potential as new antifungal therapies .
Propriétés
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-14-5-2-3-7-17(14)19-21-18(26-22-19)11-15-6-4-9-23(12-15)20(24)16-8-10-25-13-16/h2-3,5,7,15-16H,4,6,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAPASQODQSAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













